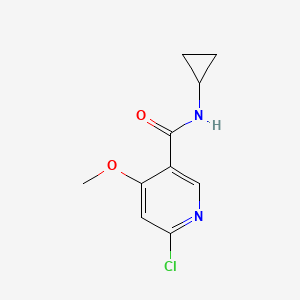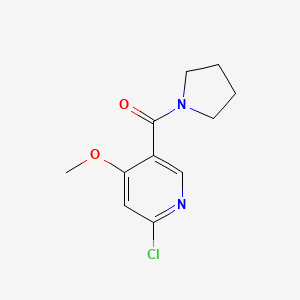
4-chloro-6-iodo-1-methylquinolin-2(1H)-one
Descripción general
Descripción
4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H7ClINO and its molecular weight is 319.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Substitution Reactions for Synthesis : Tsvetkov et al. (2002) described a method for selectively substituting iodine and chlorine atoms in 4-chloro-6-iodoquinoline, enabling the synthesis of diarylquinolines with different aryl groups. This process allows for the creation of diverse compounds in a one-pot procedure with high yields (Tsvetkov, Latyshev, Lukashev, & Beletskaya, 2002).
Potential in Drug Development : Research by Rizvi et al. (2008) showed that novel chalcones derived from similar compounds exhibit unique structures and interactions, making them potential candidates for drug development (Rizvi, Siddiqui, Ahmad, Ahmad, & Parvez, 2008).
Drug Delivery Systems : A study by Thanh et al. (2017) revealed that substituted 4-methylquinolin-2(1H)-ones could be used to produce substituted tetrazolo[1,5-a]quinolines, which might serve as promising drug delivery systems (Thanh, Nguyệt, Hoai, & T. T. Ha, 2017).
Pharmaceutical Potency : Kose et al. (2018) found that 2-chloro-3-methylquinoline (2Cl3MQ) has the potential as a pharmaceutical agent, particularly as an inhibitor of Malate Synthase from Mycobacterium Tuberculosis (Kose, Atac, & Bardak, 2018).
Antimicrobial Activity : Murugavel et al. (2017) demonstrated that 4-chloro-6-methylquinolin-2(1H)-one derivatives exhibit promising antimicrobial activity against various bacteria and fungi, suggesting their potential use in pharmaceuticals and food additives (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).
Anticancer Potential : Sirisoma et al. (2009) identified a derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, as an effective anticancer agent with significant blood-brain barrier penetration and apoptosis induction (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).
Propiedades
IUPAC Name |
4-chloro-6-iodo-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYMQFYUYWZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=CC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















